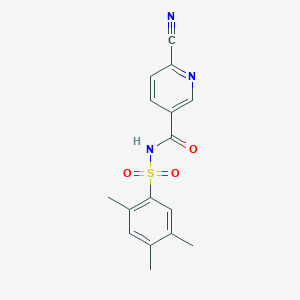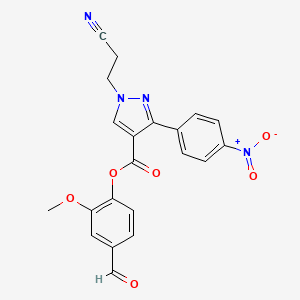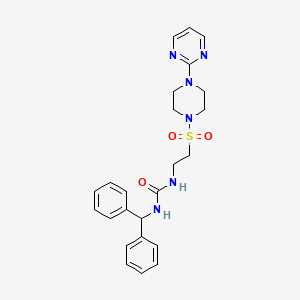
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several structural components including a thiazole ring, a piperazine ring, and a methoxyphenyl group . Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms . Methoxyphenyl refers to a phenyl ring (a six-membered carbon ring) with a methoxy group (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, piperazine, and methoxyphenyl groups. The thiazole ring is planar and aromatic . The piperazine ring is also planar, but it is not aromatic. The methoxyphenyl group is aromatic due to the phenyl ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound you mentioned would depend on the presence and position of the other functional groups in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The thiazole ring, present in the compound, is a core structure found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug) . This suggests that our compound could be explored for its efficacy against a range of microbial pathogens.
Antitumor and Cytotoxic Activity
The compound’s thiazole component has been linked to antitumor and cytotoxic activities. Thiazole derivatives have shown effects on human tumor cell lines, indicating the potential of this compound in cancer research and therapy .
Neuroprotective Applications
Piperazine, another key structural feature of the compound, is found in neuroprotective drugs. It has been used in treatments for Parkinson’s and Alzheimer’s diseases, suggesting that our compound could be valuable in the study of neurodegenerative disorders .
Antiviral Research
Compounds with a thiazole ring have demonstrated anti-HIV activity. Given the structural similarity, the compound may have applications in antiviral research, particularly in the development of new treatments for HIV and other viral infections .
Analgesic Properties
Analgesic activity is another notable application of thiazole derivatives. The compound could be investigated for its potential to relieve pain, expanding the range of analgesics available for medical use .
Anti-inflammatory Research
The anti-inflammatory properties of thiazole derivatives make them candidates for the development of new anti-inflammatory drugs. Research into the compound’s ability to reduce inflammation could lead to novel treatments for various inflammatory conditions .
Antipsychotic and Antidepressant Research
Piperazine derivatives are known to possess antipsychotic and antidepressant effects. This suggests that the compound could be useful in psychiatric research, potentially leading to new therapies for mental health disorders .
Antidiabetic Activity
Lastly, the piperazine ring has been associated with antidiabetic drug action. This implies that the compound could be studied for its potential use in managing diabetes, offering a new avenue for antidiabetic medication research .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Biochemical Pathways
It is known that thiazole derivatives can influence various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
It is known that the thiazole moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s action and stability in different environments.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S.ClH/c1-13(21)20-9-7-19(8-10-20)11-17-18-16(12-23-17)14-3-5-15(22-2)6-4-14;/h3-6,12H,7-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBQMSZJDDBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-(2,2-dimethylpropyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2888171.png)
![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)
![4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide](/img/structure/B2888176.png)
![3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine](/img/structure/B2888178.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)
![N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2888184.png)
![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)





![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)